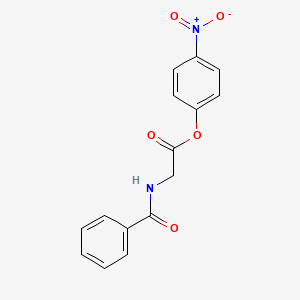

4-硝基苯基 N-苯甲酰甘氨酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-nitrophenyl N-benzoylglycinate and its derivatives has been a subject of research. For instance, the catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . Another study reported the synthesis of lenvatinib, an anticancer drug, using 4-nitrophenyl cyclopropylcarbamate .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) is a commonly studied reaction involving 4-nitrophenyl compounds . This reaction is used as a model to assess the activity of nanostructured materials .科学研究应用

光催化应用

4-硝基苯酚的光催化降解研究,在紫外线照射下使用负载纳米斜发沸石沸石的 ZnO,突出了这些化合物在环境修复中的有效性。通过在硝酸锌水溶液中离子交换纳米斜发沸石制备的光催化剂对 4-硝基苯酚表现出显着的降解速率,表明其在处理含有硝基芳香族污染物的工业废水方面具有潜力 (Nezamzadeh-Ejhieh & Khorsandi, 2014).

聚合物科学

4-硝基苯基丙烯酸酯与缩水甘油甲基丙烯酸酯的共聚研究已经导致合成具有特定特性的聚合物,包括反应速率和热稳定性。这些研究对于开发具有针对各种工业应用(如涂料和粘合剂)的定制性能的材料至关重要 (Thamizharasi, Gnanasundaram, & Reddy, 1997).

荧光检测

另一个值得注意的应用是使用 7-硝基-2,1,3-苯并恶二唑-4-基脂质 (NBD-脂质)类似物开发磷脂膜不对称性的荧光检测。这些检测在研究脂质转运和膜结构中至关重要,为细胞过程提供了宝贵的见解 (McIntyre & Sleight, 1991).

肽衍生物的合成

通过氮原子连接三个肽链的肽衍生物的合成展示了 4-硝基苯基 N-苯甲酰甘氨酸酯在生物有机化学领域中的效用。这些化合物用作创建 C3 对称肽衍生物的模板,这些衍生物因其潜在的生物活性以及在药物设计中的应用而受到关注 (Trojandt 等人,1995).

安全和危害

未来方向

Future research could focus on the synthesis of 4-nitrophenyl N-benzoylglycinate and its derivatives, as well as their potential applications. For instance, the catalytic reduction of 4-nitrophenol by nanostructured materials is a promising area of research . Additionally, the development of novel methods for the synthesis of related compounds, such as lenvatinib, is also a potential area of future research .

作用机制

Target of Action

The primary target of 4-nitrophenyl N-benzoylglycinate is involved in the catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials . This reaction is a benchmark for assessing the activity of these materials .

Mode of Action

The compound interacts with its targets through a process of hydrolysis and ethylaminolysis .

Biochemical Pathways

The biochemical pathways affected by 4-nitrophenyl N-benzoylglycinate are related to the reduction of 4-NP . This reduction is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .

Result of Action

The result of the compound’s action is the reduction of 4-NP, which is used to assess the activity of nanostructured materials . The compound’s interaction with its targets leads to the formation of an anionic tetrahedral intermediate .

Action Environment

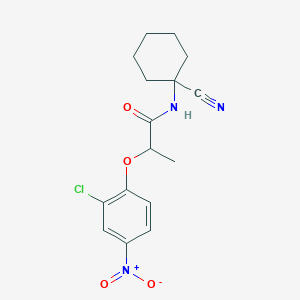

The action of 4-nitrophenyl N-benzoylglycinate can be influenced by environmental factors. For instance, the catalytic reduction of 4-NP is performed in an aqueous environment . Additionally, the hydrolysis of 2-chloro-4-nitrophenyl N-benzoylsarcosinate, a related compound, occurs in a neutral solution .

属性

IUPAC Name |

(4-nitrophenyl) 2-benzamidoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c18-14(10-16-15(19)11-4-2-1-3-5-11)22-13-8-6-12(7-9-13)17(20)21/h1-9H,10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOAJFPTNSFEDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49675813 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B2929499.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)thiophene-2-carboxamide](/img/structure/B2929507.png)

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2929509.png)

![1-[(4-Bromophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2929520.png)

![(5-Methylpyrazin-2-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2929521.png)